BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Dossier: 2-Hydroxy-2'-
methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

2-Hydroxy-2'-
Compound Name:
methoxyacetophenone
CAS No.: 224321-19-1
Cat. No.: B1625280
. J

A Privileged Pro-Nucleophile for Asymmetric Catalysis
Chemical Identity & Structural Analysis

Unlike simple acetophenones, this molecule features a bifunctional architecture: an ortho-
methoxy group on the aryl ring and a labile

-hydroxyl group on the side chain. This specific geometry makes it an ideal bidentate ligand for
bimetallic catalyst systems (e.g., Zinc-BINOL complexes), facilitating high-precision enolate
formation.
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Parameter Technical Specification

Common Name 2-Hydroxy-2'-methoxyacetophenone

IUPAC Name 2-Hydroxy-1-(2-methoxyphenyl)ethan-1-one
CAS Registry Number 224321-19-1

Molecular Formula

Molecular Weight 166.17 g/mol
Structural Features -Hydroxy ketone core; ortho-Methoxy steric
handle

Soluble in DCM, THF, EtOAc; Sparingly soluble

Solubility ) )
in water

Kev Reactivit Enolizable ketone (pKa ~17-19); Bidentate
ey Reactivi
Y Y coordination site

Synthesis Protocol: The Formate Hydrolysis Route

While 2'-methoxyacetophenone is commercially available, the

-hydroxy derivative is often synthesized de novo to ensure high purity, avoiding the dimerization
common in aged commercial samples.

The most robust synthetic pathway involves the bromination of 2'-methoxyacetophenone
followed by a Kornblum-type substitution or Formate hydrolysis. The Formate Route is
preferred over direct hydrolysis to prevent aldol polymerization of the sensitive product.

Step-by-Step Methodology
Phase 1: Regioselective

-Bromination

* Reagents: 2'-Methoxyacetophenone, Copper(ll) Bromide (

), Ethyl Acetate/Chloroform (1:1).

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Protocol:

o

Dissolve 2'-methoxyacetophenone (1.0 eq) in a 1:1 mixture of EtOAc/CHCI

o Add

(2.0 eq) and heat to reflux (approx. 70°C).
o Mechanism: The heterogeneous
acts as a source of atomic bromine, favoring mono-bromination at the
-position over ring bromination due to the deactivating carbonyl.
o Validation: Reaction is complete when the green
turns to white
precipitate.

o Workup: Filter off CuBr salts, concentrate filtrate. Recrystallize from ethanol to yield 2-
Bromo-1-(2-methoxyphenyl)ethanone (CAS 31949-21-0).

Phase 2: Nucleophilic Substitution & Hydrolysis

e Reagents: Sodium Formate (

), Ethanol/Water (8:2), Formic Acid (cat.).

e Protocol:
o Suspend the

-bromo intermediate (1.0 eq) in 80% aqueous ethanol.

o Add Sodium Formate (3.0 eq) and a catalytic drop of formic acid. Reflux for 4—6 hours.

o Causality: The formate ion acts as a soft nucleophile, displacing the bromide to form the
formate ester intermediate. This ester is unstable under reflux in aqueous media and
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hydrolyzes in situ to the alcohol.

o Workup: Evaporate ethanol, extract with DCM, wash with brine. Purify via flash
chromatography (Hexane/EtOAc) to yield the target 2-Hydroxy-2'-
methoxyacetophenone.

Synthesis Workflow Visualization
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Click to download full resolution via product page

Figure 1: Two-step synthesis pathway via the formate hydrolysis method, ensuring protection
against polymerization.

Application Case Study: Catalytic Asymmetric Aldol
Reaction

The primary utility of CAS 224321-19-1 is in Direct Catalytic Asymmetric Aldol Reactions.
Research by the Shibasaki and Matsunaga groups has established this molecule as a
benchmark substrate for testing dinuclear metal catalysts.

The Mechanism: Zinc-Linked-BINOL Catalysis

In this system, the 2-hydroxy-2'-methoxyacetophenone does not act merely as a substrate
but as a co-ligand.

» Catalyst Activation: A semi-labile ligand on the

-linked-BINOL complex is displaced by the
-hydroxy ketone.

« Enolate Formation: The Zinc center coordinates to both the carbonyl oxygen and the
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-hydroxyl oxygen. This bidentate chelation significantly lowers the pKa of the
-proton, allowing for soft deprotonation and formation of a rigid Z-enolate.

o Stereocontrol: The ortho-methoxy group on the ring provides steric bulk that locks the
rotation of the substrate within the chiral pocket of the BINOL ligand, ensuring high syn-
selectivity and enantiomeric excess (ee).

Experimental Protocol (Aldol Reaction)

o Catalyst:

/ (S,S)-Linked-BINOL (1 mol %).[1][2][3][4]

Substrate: 2-Hydroxy-2'-methoxyacetophenone (1.0 eq).

Electrophile: Benzaldehyde (or derivative) (1.1 eq).

Conditions: THF, -20°C, 18h.

Result: Formation of syn-1,2-dihydroxy ketone with up to 99% ee.[3]

Mechanistic Pathway Visualization
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Figure 2: Catalytic cycle demonstrating the bidentate activation of the hydroxy ketone by the
Zinc catalyst.

Safety & Handling

o Storage: Store at 2—8°C under an inert atmosphere (Argon/Nitrogen).

-Hydroxy ketones are prone to oxidation (forming diketones) and dimerization upon
prolonged exposure to air and moisture.

o Toxicity: Treat as a potential irritant. Specific toxicological data is limited, but structurally
related

-halo and

-hydroxy acetophenones are lachrymators and skin irritants.
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» Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with
an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1625280#2-hydroxy-2-methoxyacetophenone-cas-
number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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